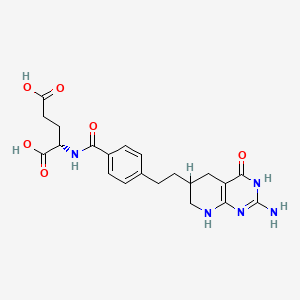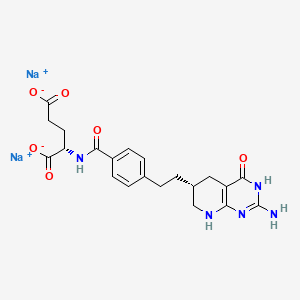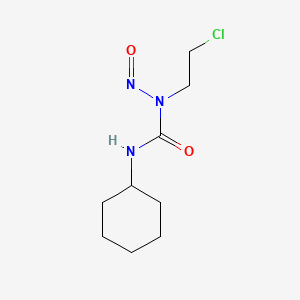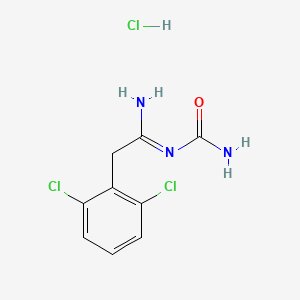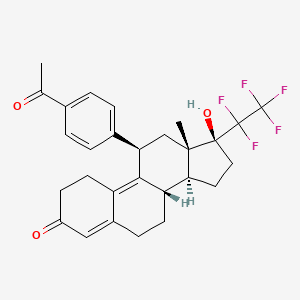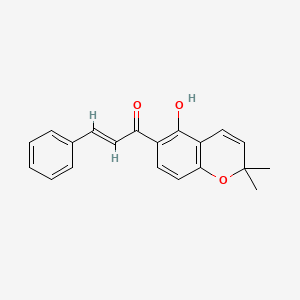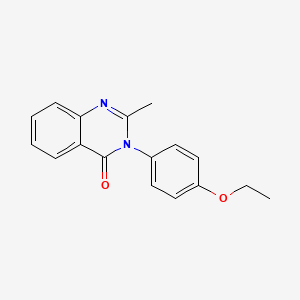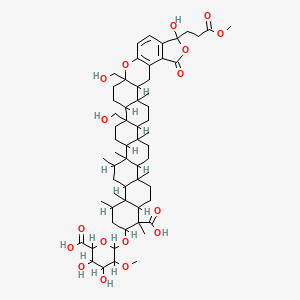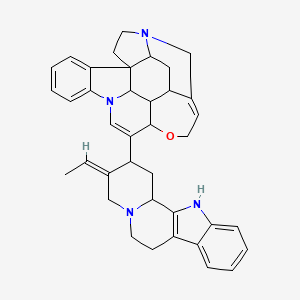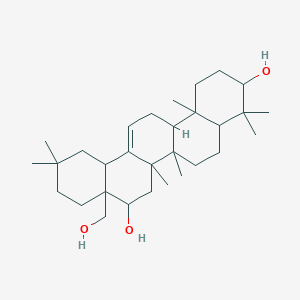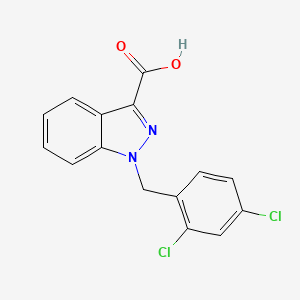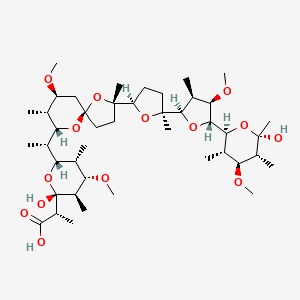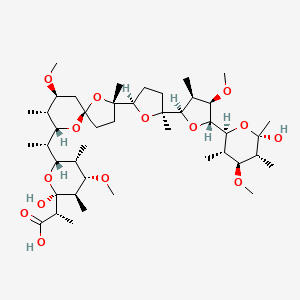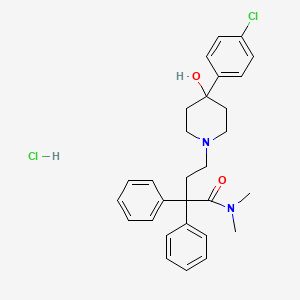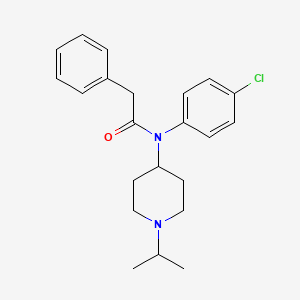
Lorcainide
Übersicht
Beschreibung
Lorcainide is a Class 1c antiarrhythmic agent primarily used to restore normal heart rhythm and conduction in patients with premature ventricular contractions, ventricular tachycardia, and Wolff–Parkinson–White syndrome . Developed by Janssen Pharmaceutica in 1968 under the commercial name Remivox, this compound has a molecular formula of C22H27ClN2O and a molar mass of 370.92 g/mol .
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen: Die Synthese von Lorcainid beinhaltet die Reaktion von 4-Chloranilin mit 1-Isopropyl-4-piperidon unter Bildung eines Zwischenprodukts, das anschließend mit Phenylacetylchlorid umgesetzt wird, um Lorcainid zu erhalten . Die Reaktionsbedingungen umfassen typischerweise die Verwendung organischer Lösungsmittel und Katalysatoren, um die Bildung des gewünschten Produkts zu erleichtern.
Industrielle Produktionsverfahren: Die industrielle Produktion von Lorcainid folgt ähnlichen Synthesewegen, jedoch in größerem Maßstab. Der Prozess beinhaltet strenge Qualitätskontrollmaßnahmen, um die Reinheit und Wirksamkeit des Endprodukts zu gewährleisten. Die Verwendung der Hochleistungsflüssigkeitschromatographie (HPLC) ist in der Reinigungsprozedur üblich, um Lorcainid von Verunreinigungen zu isolieren .
Analyse Chemischer Reaktionen
Reaktionstypen: Lorcainid durchläuft verschiedene chemische Reaktionen, darunter:
Oxidation: Lorcainid kann oxidiert werden, um hydroxylierte Metaboliten zu bilden.
Reduktion: Reduktionsreaktionen können Lorcainid in seine entsprechenden Amin-Derivate umwandeln.
Substitution: Lorcainid kann Substitutionsreaktionen eingehen, insbesondere am aromatischen Ring, um verschiedene Derivate zu bilden.
Häufige Reagenzien und Bedingungen:
Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat und Wasserstoffperoxid.
Reduktion: Reduktionsmittel wie Lithiumaluminiumhydrid werden verwendet.
Substitution: Halogenierungsmittel wie Chlor oder Brom werden für Substitutionsreaktionen eingesetzt.
Hauptprodukte: Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, umfassen hydroxyliertes Lorcainid, Amin-Derivate und verschiedene substituierte Lorcainid-Verbindungen .
Wissenschaftliche Forschungsanwendungen
Lorcainid hat verschiedene Anwendungen in der wissenschaftlichen Forschung, darunter:
Chemie: Wird als Referenzverbindung in der Untersuchung von Antiarrhythmika und deren chemischen Eigenschaften verwendet.
Biologie: Untersucht auf seine Auswirkungen auf Ionenkanäle und die zelluläre Elektrophysiologie.
Medizin: Wird auf sein therapeutisches Potenzial bei der Behandlung von Herzrhythmusstörungen und seine Pharmakokinetik in verschiedenen Populationen untersucht.
Industrie: Wird bei der Entwicklung neuer Antiarrhythmika und Formulierungen eingesetzt.
5. Wirkmechanismus
Lorcainid übt seine Wirkung aus, indem es schnell wirkende spannungsgesteuerte Natriumkanäle (Nav1.5) in den Herzmuskelzellen blockiert. Diese Wirkung reduziert den schnellen Einstrom von Natriumionen während der Depolarisationsphase des kardialen Aktionspotenzials, wodurch die Herzmembran stabilisiert und abnormale elektrische Aktivität verhindert wird . Zu den molekularen Zielstrukturen gehören der offene Zustand der Nav1.5-Kanäle, an den Lorcainid irreversibel bindet .
Ähnliche Verbindungen:
Flecainid: Ein weiteres Antiarrhythmikum der Klasse 1c mit ähnlichen Natriumkanal-blockierenden Eigenschaften.
Propafenon: Teilt ähnliche elektrophysiologische Wirkungen, hat aber eine zusätzliche Betablocker-Aktivität.
Einzigartigkeit: Lorcainid ist einzigartig in seiner spezifischen Bindungsaffinität für den offenen Zustand der Natriumkanäle, was es von anderen Klasse-1c-Agens unterscheidet. Sein pharmakokinetisches Profil, einschließlich einer Halbwertszeit von etwa 14,3 Stunden, unterscheidet es ebenfalls von ähnlichen Verbindungen .
Wirkmechanismus
Lorcainide exerts its effects by blocking fast-acting voltage-gated sodium channels (Nav1.5) in the cardiac myocytes. This action reduces the rapid influx of sodium ions during the depolarization phase of the cardiac action potential, thereby stabilizing the cardiac membrane and preventing abnormal electrical activity . The molecular targets include the open state of Nav1.5 channels, which this compound binds to irreversibly .
Vergleich Mit ähnlichen Verbindungen
Flecainide: Another Class 1c antiarrhythmic agent with similar sodium channel blocking properties.
Propafenone: Shares similar electrophysiological effects but has additional beta-blocking activity.
Encainide: Similar in action but differs in its metabolic profile and side effect profile.
Uniqueness: Lorcainide is unique in its specific binding affinity for the open state of sodium channels, which distinguishes it from other Class 1c agents. Its pharmacokinetic profile, including a half-life of approximately 14.3 hours, also sets it apart from similar compounds .
Eigenschaften
IUPAC Name |
N-(4-chlorophenyl)-2-phenyl-N-(1-propan-2-ylpiperidin-4-yl)acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H27ClN2O/c1-17(2)24-14-12-21(13-15-24)25(20-10-8-19(23)9-11-20)22(26)16-18-6-4-3-5-7-18/h3-11,17,21H,12-16H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XHOJAWVAWFHGHL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1CCC(CC1)N(C2=CC=C(C=C2)Cl)C(=O)CC3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H27ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
58934-46-6 (mono-hydrochloride) | |
| Record name | Lorcainide [INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0059729316 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID2023226 | |
| Record name | Lorcainide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2023226 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
370.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Lorcainide | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0041918 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
59729-31-6 | |
| Record name | Lorcainide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=59729-31-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Lorcainide [INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0059729316 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Lorcainide | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB13653 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Lorcainide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2023226 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | LORCAINIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KGJ2T0N7IQ | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Lorcainide | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0041918 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
263 °C | |
| Record name | Lorcainide | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0041918 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


